molecular formula C8H8BrN3 B1355158 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine CAS No. 6840-20-6

3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine

Cat. No. B1355158
CAS RN: 6840-20-6
M. Wt: 226.07 g/mol
InChI Key: KTHMAZMJLBMJCA-UHFFFAOYSA-N
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Description

“3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine” is a chemical compound with the molecular formula C8H8BrN3 and an average mass of 226.073 Da . It belongs to the class of imidazopyridines, which are important fused bicyclic 5,6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazopyridines, including “3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing these strategies .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine” is characterized by a fused bicyclic 5,6 heterocycle . This structural character makes it useful in material science as well as medicinal chemistry .


Chemical Reactions Analysis

Imidazopyridines, including “3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine”, can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

“3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine” has a molecular weight of 226.07 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antituberculosis Activity

A study by Moraski et al. (2011) explored the use of imidazo[1,2-a]pyridine derivatives, including a compound similar to 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine, for their potent anti-tuberculosis activity. These compounds showed remarkable efficacy against multi- and extensive drug-resistant tuberculosis strains, with several exhibiting MIC(90) values of ≤ 1 μM. Additionally, they displayed significant selectivity towards mycobacteria over non-mycobacterial organisms (Moraski et al., 2011).

Synthesis of Polyheterocyclic Compounds

Abdel‐Latif et al. (2019) utilized a derivative of the compound for constructing new polyheterocyclic ring systems. These new structures have potential applications in various fields of chemical research, particularly in the development of novel chemical entities (Abdel‐Latif et al., 2019).

Catalytic Arylation

Li et al. (2003) demonstrated the catalytic arylation of imidazo[1,2-a]pyrimidine, a process relevant to the compound , enabling the efficient synthesis of 3-arylimidazo[1,2-a]pyrimidines. This method offers a straightforward approach to modifying the core structure of the compound for various chemical and pharmaceutical applications (Li et al., 2003).

Antimicrobial Properties

Revanker et al. (1975) investigated the antimicrobial properties of imidazo[1,2-a]pyrimidines, closely related to 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine. The study found that certain derivatives exhibited significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Revanker et al., 1975).

Antiproliferative Agents

Gomha et al. (2015) synthesized coumarin derivatives containing imidazo[1,2-a]pyrimidine structures, which demonstrated promising antiproliferative activity against liver carcinoma. This suggests the potential utility of 3-Bromo-5,7-dimethylimidazo[1,,2-a]pyrimidine and its derivatives in cancer research, particularly as antitumor agents (Gomha et al., 2015).

Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

Rogul'chenko et al. (1975) developed a method for synthesizing imidazo[1,2-c]pyrimidine derivatives from C-substituted 4-aminopyrimidines. This method is relevant to the synthesis of derivatives of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine and provides insights into the chemical manipulation of the pyrimidine ring for various applications (Rogul'chenko et al., 1975).

Solid-Phase Synthesis

Kazzouli et al. (2003) described a solid-phase synthesis approach for imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives. This technique offers an efficient way to produce derivatives of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine, which could be useful in high-throughput synthesis and screening applications in drug discovery (Kazzouli et al., 2003).

Future Directions

Imidazopyridines, including “3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine”, have significant potential in medicinal chemistry. They have been recognized for their wide range of applications, particularly as antituberculosis agents . The World Health Organization has taken the initiative to develop new tuberculosis drugs, and imidazopyridines are being critically reviewed for their potential in this area .

properties

IUPAC Name

3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-6(2)12-7(9)4-10-8(12)11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHMAZMJLBMJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC=C(N12)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569686
Record name 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine

CAS RN

6840-20-6
Record name 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WW Paudler, JE Kuder - The Journal of Organic Chemistry, 1966 - ACS Publications
The synthesis of some imidazo [1, 2-a] pyrimidines is described. Bromination has beenshown to occur at posi-tion 3 of the compounds, while protonation and N-methylation occurs at Nl. …
Number of citations: 56 pubs.acs.org

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